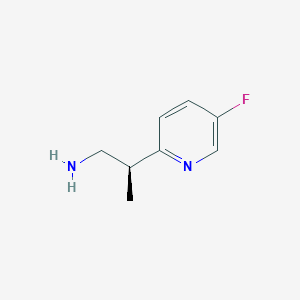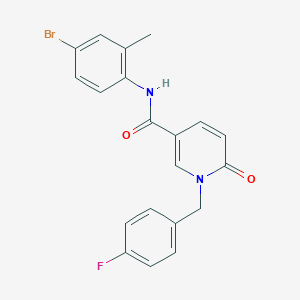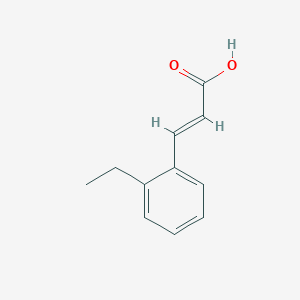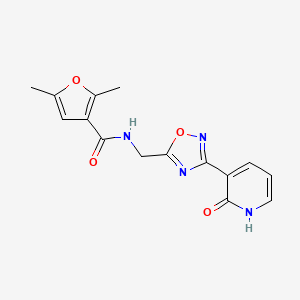
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine, also known as FP2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine involves its binding to target proteins, including LSD1, TSPO, and SETD8. The binding of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine to LSD1 results in the inhibition of its demethylase activity, leading to the accumulation of dimethylated and trimethylated lysine residues on histone proteins. This epigenetic modification has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
The binding of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine to TSPO results in the inhibition of its translocation from the outer mitochondrial membrane to the inner mitochondrial membrane, which is necessary for the initiation of steroidogenesis and the regulation of cellular metabolism. This inhibition has been shown to have potential applications in the detection of neuroinflammation.
The binding of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine to SETD8 results in the inhibition of its lysine methyltransferase activity, leading to the accumulation of unmethylated lysine residues on target proteins. This epigenetic modification has been shown to have potential applications in the study of protein lysine methylation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine depend on its target proteins and the cellular context in which it is used. Inhibition of LSD1 has been shown to have anti-tumor effects in various cancer cell lines, as well as neuroprotective effects in models of neurodegenerative disorders. Inhibition of TSPO has been shown to have potential applications in the detection of neuroinflammation. Inhibition of SETD8 has been shown to have potential applications in the study of protein lysine methylation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine in lab experiments include its high purity, high yield, and selectivity for its target proteins. The limitations include its potential toxicity and the need for further optimization of its synthesis and purification methods.
Orientations Futures
For the study of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine include the development of new synthesis and purification methods, the optimization of its therapeutic potential in various diseases, and the identification of new target proteins for its inhibition. Additionally, the use of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine as a PET imaging agent for the detection of neuroinflammation is an area of active research.
Méthodes De Synthèse
The synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine involves the reaction of 5-Fluoropyridine-2-carbaldehyde with (S)-1-amino-2-propanol in the presence of a reducing agent. This method has been optimized to yield high purity and high yield of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine. The purity of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine can be further improved through recrystallization.
Applications De Recherche Scientifique
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and chemical biology. In medicinal chemistry, (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been found to be a potent and selective inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is involved in the epigenetic regulation of gene expression, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
In neuroscience, (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been studied for its potential as a PET imaging agent for the detection of neuroinflammation. Neuroinflammation is a common feature of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been found to bind to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes during neuroinflammation.
In chemical biology, (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been used as a tool compound for the study of protein lysine methylation. (2S)-2-(5-Fluoropyridin-2-yl)propan-1-amine has been found to selectively inhibit the activity of the lysine methyltransferase SETD8, which is involved in the epigenetic regulation of gene expression.
Propriétés
IUPAC Name |
(2S)-2-(5-fluoropyridin-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQQMFHDJRXVDC-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=NC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2835978.png)


![2-{[5-(5-bromo-2-hydroxyphenyl)-4-(2,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B2835983.png)
![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)
![2-Chloro-N-[3-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2835986.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835989.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835995.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2835997.png)

![4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride](/img/structure/B2835999.png)